molecular formula C10H11NO5 B1329946 2-Methyl-2-(2-nitrophenoxy)propanoic acid CAS No. 10514-62-2

2-Methyl-2-(2-nitrophenoxy)propanoic acid

Cat. No. B1329946
CAS RN: 10514-62-2
M. Wt: 225.2 g/mol
InChI Key: ONPMYXAEDVOABR-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-nitrophenoxy)propanoic acid is a chemical compound that has been the subject of various studies due to its potential applications in the field of organic chemistry and medicinal chemistry. The compound is characterized by the presence of a 2-nitrophenoxy group attached to a 2-methylpropanoic acid moiety. This structure is of interest for its potential biological activities and its use as a building block for more complex chemical syntheses.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives has been achieved using phenol and substituted phenols . Another study reports the synthesis of 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid starting from 2-(4-hydroxyphenyl)acetic acid, which was then converted to the corresponding acetyl chloride and further reacted with pyrrolidine, acetone, chloroform, and NaOH to yield the target compound with an overall yield of about 38% . Additionally, an improvement in the synthesis of 2-(2-nitrophenoxy)acetic acid, a related compound, has been reported using 2-nitrophenol and methyl 2-chloroacetate with potassium carbonate as a catalyst, achieving a yield of 78.9% .

Molecular Structure Analysis

The molecular structure of 2-methyl-2-(2-nitrophenoxy)propanoic acid and its derivatives is characterized by spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), and mass spectrometry (MS). These techniques confirm the presence of functional groups and the overall molecular framework. The structure is likely to exhibit a nitro group ortho to the phenoxy moiety, which can influence the electronic properties of the molecule and its reactivity .

Chemical Reactions Analysis

The reactivity of 2-methyl-2-(2-nitrophenoxy)propanoic acid derivatives can be inferred from related studies. For example, 2-nitroso-2-methyl propane has been shown to react with various aldehydes and ketones to form N-t-butyl hydroxamic acids, indicating that the nitroso group can act as a nucleophile . This suggests that the nitro group in 2-methyl-2-(2-nitrophenoxy)propanoic acid may also participate in similar nucleophilic addition reactions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 2-methyl-2-(2-nitrophenoxy)propanoic acid are not detailed in the provided papers, related compounds have been studied for their biological activities. The antimicrobial studies and molecular docking studies of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives indicate that these compounds have effective properties against various microbial pathogens . The physical properties such as solubility, melting point, and boiling point can be influenced by the presence of the nitro and phenoxy groups, which can affect the compound's overall polarity and hydrogen bonding capability.

Scientific Research Applications

Anti-Inflammatory Activities

2-Methyl-2-(2-nitrophenoxy)propanoic acid has been studied for its potential anti-inflammatory properties. A study on phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv. including similar compounds showed modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects (Ren et al., 2021).

Synthesis and Chemical Properties

Research has been conducted on improving the synthesis of related compounds, such as 2-(2-nitrophenoxy) acetic acid, which is useful for industrial processes due to its convenient operation, mild reaction conditions, and cost-effectiveness (H. Dian, 2012).

Antimicrobial and Molecular Docking Studies

The derivatives of 2-Methyl-2-((2-Methyl-2-Phenoxypropanoyl)Oxy)Propanoic Acid have been synthesized and evaluated for their effectiveness against various microbial pathogens. Molecular docking studies of these compounds indicate their potential applications in treating human and plant pathogens (Nirmalan et al., 2016).

Herbicide Applications

The herbicidal effects of related compounds, such as Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been studied. They have shown to inhibit root growth in certain plant species, indicating potential applications as selective herbicides (Shimabukuro et al., 1978).

Water Analysis

The compound has been involved in studies related to the determination of phenoxy herbicides in water samples. A method utilizing phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis has been developed, demonstrating its relevance in environmental monitoring (Nuhu et al., 2012).

Fluorescence Derivatisation

In a study, derivatives of similar compounds were used for fluorescence derivatisation of amino acids. The resulting derivatives showed strong fluorescence, suggesting applications in biological assays (Frade et al., 2007).

properties

IUPAC Name

2-methyl-2-(2-nitrophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-10(2,9(12)13)16-8-6-4-3-5-7(8)11(14)15/h3-6H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPMYXAEDVOABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70146984
Record name Propionic acid, 2-methyl-2-(o-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(2-nitrophenoxy)propanoic acid

CAS RN

10514-62-2
Record name Propionic acid, 2-methyl-2-(o-nitrophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010514622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propionic acid, 2-methyl-2-(o-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70146984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZR Wu, W Deng, D He - Medicinal Chemistry Research, 2022 - Springer
A series of prodrugs for nitroreductase (NTR) based 4-β-amino-4′- Demethylepipodophyllotoxin as potential anticancer agents were synthesized, and their antiproliferative activities in …
Number of citations: 5 link.springer.com
C Banzatti, A Della Torre, P Melloni… - Journal of …, 1983 - Wiley Online Library
The bicyclic 2,3,3a,4‐tetrahydro‐1H‐imidazo[5,1‐c][1,4]benzoxazin‐1‐one system and the related 1,4‐benzo‐thiazine and 4,1]benzoxazepine analogs were synthesized. They were …
Number of citations: 18 onlinelibrary.wiley.com

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